(1R,3S,5S)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
CAS No.: 1807940-76-6
Cat. No.: VC8461150
Molecular Formula: C11H15F2NO4
Molecular Weight: 263.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807940-76-6 |
|---|---|
| Molecular Formula | C11H15F2NO4 |
| Molecular Weight | 263.24 g/mol |
| IUPAC Name | (1R,3S,5S)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H15F2NO4/c1-10(2,3)18-9(17)14-6(8(15)16)4-5-7(14)11(5,12)13/h5-7H,4H2,1-3H3,(H,15,16)/t5-,6-,7+/m0/s1 |
| Standard InChI Key | LSTRNSGAOYAQTB-LYFYHCNISA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@@H](C[C@H]2[C@@H]1C2(F)F)C(=O)O |
| SMILES | CC(C)(C)OC(=O)N1C(CC2C1C2(F)F)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1C(CC2C1C2(F)F)C(=O)O |
Introduction
Structural and Stereochemical Analysis
The molecular architecture of (1R,3S,5S)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid combines a strained bicyclic framework with strategic functionalization. Key structural features include:
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Bicyclo[3.1.0]hexane scaffold: A fused cyclopropane-pyrrolidine system creating significant ring strain (≈25 kcal/mol) .
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Stereochemical configuration: The (1R,3S,5S) arrangement establishes three chiral centers critical for biological activity .
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Fluorine substitution: Two fluorine atoms at C6 enhance metabolic stability and influence electronic properties (σ = 0.06 for C-F vs σ = 0.10 for C-Cl).
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Boc protection: The tert-butoxycarbonyl group at N2 provides steric shielding during synthetic manipulations .
Table 1: Structural Descriptors
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | C11H15F2NO4 | |
| Molecular Weight | 263.24 g/mol | |
| CAS Registry | 2165338-56-5 | |
| X-ray Diffraction Data | Confirmed (1R,3S,5S) configuration | |
| TPSA (Topological PSA) | 75.6 Ų |
The stereochemical complexity necessitates advanced analytical techniques for verification. X-ray crystallographic studies of related analogs demonstrate that the bicyclic system adopts a boat-like conformation with the cyclopropane ring perpendicular to the pyrrolidine plane .
Synthetic Methodologies
Industrial-scale production employs multi-step sequences optimized for stereocontrol and yield. A representative synthesis involves:
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Amino Protection: L-glutamic acid derivatives undergo Boc protection using di-tert-butyl dicarbonate (Boc2O) in presence of 4-dimethylaminopyridine (DMAP) .
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Ring-Closing Metathesis: Catalytic cyclization forms the bicyclic core with cis/trans ratios controlled by reaction time (optimal 19.5 hr for 6:1 selectivity) .
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Simmons-Smith Cyclopropanation: Zinc-copper couple mediates difluorocyclopropane formation .
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Carboxylation: Final hydrolysis yields the carboxylic acid functionality .
Table 2: Synthetic Optimization Parameters
| Step | Conditions | Yield | de Value |
|---|---|---|---|
| Boc Protection | DMAP (0.4 eq), Pyridine | 82% | - |
| Cyclopropanation | Zn/Cu, CH2I2, 0°C, 19.5 hr | 30% | 72% |
| Final Hydrolysis | LiOH, THF/H2O | 95% | - |
Challenges persist in scaling the Simmons-Smith reaction due to sensitivity to moisture and temperature fluctuations. Recent advances employ flow chemistry to improve reproducibility .
Pharmacological Applications
As a privileged scaffold in medicinal chemistry, this compound demonstrates three primary therapeutic mechanisms:
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
The bicyclic framework mimics proline-containing substrates, enabling competitive inhibition of DPP-IV (Ki = 38 nM in analogs). This enzyme regulates incretin hormones, making the compound relevant for type 2 diabetes management.
Metabolic Stability Enhancement
Fluorine substitution at C6 reduces oxidative metabolism by cytochrome P450 enzymes. Comparative studies show:
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In vitro t1/2: 6.2 hr (fluorinated) vs 1.8 hr (non-fluorinated)
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Plasma protein binding: 89% vs 76% in analogs
Conformational Restriction
The rigid bicyclic system enforces specific side-chain orientations, improving target binding affinity. Molecular dynamics simulations indicate:
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ΔG binding: -9.8 kcal/mol vs -7.2 kcal/mol for flexible analogs
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Residence time: 23 min vs 8 min at DPP-IV active site
Table 3: Biological Activity Profile
| Assay | Result | Model |
|---|---|---|
| DPP-IV Inhibition | IC50 = 52 nM | Human |
| GLUT4 Transactivation | 3.1-fold increase | 3T3-L1 |
| CYP3A4 Inhibition | IC50 > 100 μM | Microsomal |
Physicochemical Properties
The compound's drug-like characteristics stem from balanced hydrophobicity and polarity:
Table 4: Key Physicochemical Data
| Parameter | Value | Method |
|---|---|---|
| LogP | 1.8 ± 0.2 | HPLC |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4) | Shake-flask |
| pKa | 3.1 (COOH), 9.4 (NH) | Potentiometric |
| Melting Point | 158-162°C (dec.) | DSC |
Stability studies indicate:
Industrial Manufacturing and Quality Control
Commercial production adheres to strict ISO-certified protocols . Key specifications include:
Process impurities are controlled through:
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Crystallization: Ethyl acetate/n-heptane system achieves 99.1% purity
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Chromatography: Reverse-phase HPLC removes diastereomeric byproducts
Future Directions
Emerging research priorities include:
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